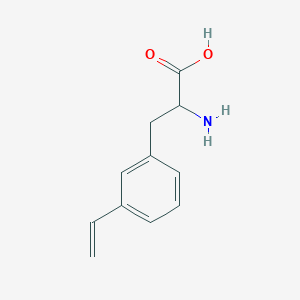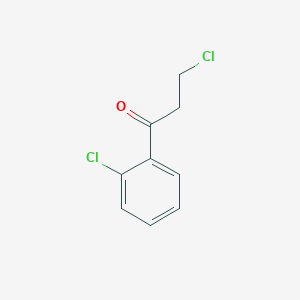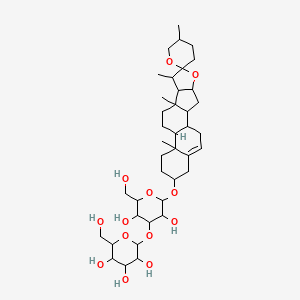![molecular formula C52H60O10P2 B12099939 13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)
13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene” is a highly complex organic molecule. It features multiple dioxolane rings and a phosphapentacyclo structure, indicating its potential use in advanced chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of dioxolane rings and the incorporation of the phosphapentacyclo structure. Typical reaction conditions may include:
Temperature: Controlled to prevent decomposition.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate ring formation.
Industrial Production Methods
Industrial production would require scaling up the laboratory synthesis, ensuring purity and yield. This might involve:
Batch Reactors: For controlled synthesis.
Purification Techniques: Such as chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane rings.
Reduction: Reduction reactions could target the phosphapentacyclo structure.
Substitution: Possible at various reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Solvents: Organic solvents to dissolve the compound and reagents.
Major Products
Oxidation Products: Modified dioxolane rings.
Reduction Products: Altered phosphapentacyclo structures.
Substitution Products: Varied depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or advanced materials.
Biology
Biochemical Studies: Investigating interactions with biological molecules.
Medicine
Drug Development: Potential as a scaffold for drug molecules.
Industry
Advanced Manufacturing: Use in the production of high-performance materials.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: It may act by stabilizing transition states.
Drug Development: Interaction with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Dioxolane Derivatives: Compounds with similar ring structures.
Phosphapentacyclo Compounds: Molecules with analogous phosphapentacyclo frameworks.
Uniqueness
This compound’s unique combination of dioxolane and phosphapentacyclo structures sets it apart, potentially offering unique reactivity and applications.
Propiedades
Fórmula molecular |
C52H60O10P2 |
|---|---|
Peso molecular |
907.0 g/mol |
Nombre IUPAC |
13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene |
InChI |
InChI=1S/C52H60O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h21-28,43-44,49-50H,5-20,29-30H2,1-4H3 |
Clave InChI |
QJKJJDQFPVZWPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)







![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
